molecular formula C16H12N2O8 B585800 3,3'-Dinitro-5,5'-dimethoxycarbonyl-biphenyl CAS No. 144949-58-6

3,3'-Dinitro-5,5'-dimethoxycarbonyl-biphenyl

Cat. No.: B585800
CAS No.: 144949-58-6
M. Wt: 360.278
InChI Key: CGNYRXBURZLBKG-UHFFFAOYSA-N
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Description

3,3’-Dinitro-5,5’-dimethoxycarbonyl-biphenyl is an organic compound with the molecular formula C16H12N2O8 It is characterized by the presence of two nitro groups and two methoxycarbonyl groups attached to a biphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dinitro-5,5’-dimethoxycarbonyl-biphenyl typically involves the nitration of 5,5’-dimethoxycarbonyl-biphenyl. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the biphenyl ring.

Industrial Production Methods

In an industrial setting, the production of 3,3’-Dinitro-5,5’-dimethoxycarbonyl-biphenyl follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3,3’-Dinitro-5,5’-dimethoxycarbonyl-biphenyl undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other substituents.

    Hydrolysis: The methoxycarbonyl groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous acid or base solutions.

Major Products Formed

    Reduction: 3,3’-Diamino-5,5’-dimethoxycarbonyl-biphenyl.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

    Hydrolysis: 3,3’-Dinitro-5,5’-dicarboxylic acid biphenyl.

Scientific Research Applications

3,3’-Dinitro-5,5’-dimethoxycarbonyl-biphenyl has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3’-Dinitro-5,5’-dimethoxycarbonyl-biphenyl involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The methoxycarbonyl groups may also play a role in the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Dinitro-4,4’-dimethoxycarbonyl-biphenyl
  • 3,3’-Dinitro-5,5’-diacetyl-biphenyl
  • 3,3’-Dinitro-5,5’-dibromo-biphenyl

Uniqueness

3,3’-Dinitro-5,5’-dimethoxycarbonyl-biphenyl is unique due to the specific positioning of its nitro and methoxycarbonyl groups, which confer distinct chemical and physical properties

Biological Activity

3,3'-Dinitro-5,5'-dimethoxycarbonyl-biphenyl (CAS No. 144949-58-6) is a synthetic organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

The biological activity of this compound is primarily attributed to its nitro groups, which can undergo redox reactions. These reactions generate reactive intermediates that can interact with various biomolecules, potentially leading to alterations in enzyme activity or receptor binding. The methoxycarbonyl groups may enhance the compound's binding affinity towards specific biological targets .

Anticancer Activity

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. In vitro assays demonstrated significant cytotoxicity against human breast cancer (MCF-7) and liver cancer (HepG2) cells. The compound induced apoptosis through the activation of caspase pathways, which are critical for programmed cell death .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Caspase activation
HepG220Apoptosis induction

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro tests indicated that it exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Research Applications

The compound is being explored for its potential use in drug development due to its ability to modify biological pathways. Its structure allows it to serve as a pharmacophore in the design of new therapeutics targeting cancer and infectious diseases. Additionally, it is being studied as a reagent in organic synthesis for creating more complex molecules .

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer activity. The derivatives exhibited enhanced potency compared to the parent compound, suggesting that structural modifications could further optimize therapeutic efficacy .

Case Study 2: Antimicrobial Studies

Another study focused on the antimicrobial properties of the compound against various pathogens. The results indicated that modifications to the nitro groups could enhance antibacterial activity without significantly increasing cytotoxicity towards mammalian cells. This finding highlights the potential for developing selective antimicrobial agents based on this scaffold .

Properties

IUPAC Name

methyl 3-(3-methoxycarbonyl-5-nitrophenyl)-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O8/c1-25-15(19)11-3-9(5-13(7-11)17(21)22)10-4-12(16(20)26-2)8-14(6-10)18(23)24/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNYRXBURZLBKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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